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molecular formula C10H12N2O3 B8801687 N,N,3-trimethyl-4-nitrobenzamide

N,N,3-trimethyl-4-nitrobenzamide

Cat. No. B8801687
M. Wt: 208.21 g/mol
InChI Key: KGFJFFPZBRHFDS-UHFFFAOYSA-N
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Patent
US08524902B2

Procedure details

N,N,3-trimethyl-4-nitrobenzamide (0.6 g, 2.88 mmol) in methanol was hydrogenated using the H-cube apparatus (1.2 mL/min, RT, atmospheric pressure). After 45 minutes the reaction was complete. Removal of the solvent in vacuo gave 4-amino-N,N,3-trimethylbenzamide as a colourless solid (quantitative); MS (ES+) 179.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:15])[C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-])=O)=[C:6]([CH3:13])[CH:5]=1>CO>[NH2:10][C:7]1[CH:8]=[CH:9][C:4]([C:3]([N:2]([CH3:15])[CH3:1])=[O:14])=[CH:5][C:6]=1[CH3:13]

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
CN(C(C1=CC(=C(C=C1)[N+](=O)[O-])C)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the H-cube apparatus (1.2 mL/min, RT, atmospheric pressure)
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
NC1=C(C=C(C(=O)N(C)C)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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